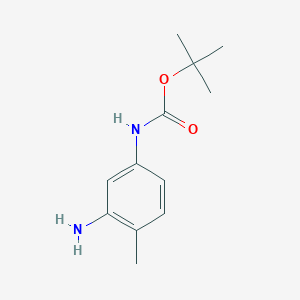

tert-Butyl (3-amino-4-methylphenyl)carbamate

Description

The exact mass of the compound tert-Butyl (3-amino-4-methylphenyl)carbamate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality tert-Butyl (3-amino-4-methylphenyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl (3-amino-4-methylphenyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-(3-amino-4-methylphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-8-5-6-9(7-10(8)13)14-11(15)16-12(2,3)4/h5-7H,13H2,1-4H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOVDUPXBRBXFBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90640838 | |

| Record name | tert-Butyl (3-amino-4-methylphenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

660838-05-1 | |

| Record name | tert-Butyl (3-amino-4-methylphenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(Boc-amino)-2-methylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl (3-amino-4-methylphenyl)carbamate

CAS Number: 660838-05-1

A Strategic Intermediate in Modern Drug Discovery

Prepared for researchers, scientists, and drug development professionals, this guide offers a comprehensive technical overview of tert-butyl (3-amino-4-methylphenyl)carbamate. This compound, distinguished by its CAS Number 660838-05-1, is a pivotal intermediate in the synthesis of complex bioactive molecules, particularly in the realm of targeted therapies such as kinase inhibitors.[1] Its unique structural arrangement, featuring a Boc-protected amine and a free arylamine on a substituted phenyl ring, provides a versatile platform for regioselective chemical modifications, making it an invaluable tool in medicinal chemistry.

This document delves into the synthesis, physicochemical properties, and key applications of this compound, providing detailed experimental protocols and safety guidelines to support its effective and safe utilization in the laboratory.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis. The key data for tert-butyl (3-amino-4-methylphenyl)carbamate is summarized below.

| Property | Value | Source(s) |

| CAS Number | 660838-05-1 | [1][2] |

| Molecular Formula | C₁₂H₁₈N₂O₂ | [1][2] |

| Molecular Weight | 222.28 g/mol | [1][2] |

| Appearance | Off-white to light yellow powder | |

| Boiling Point | 308.6 ± 35.0 °C at 760 mmHg | [1] |

| Storage | 2-8°C, protected from light, under inert gas | [1] |

Spectroscopic Data:

-

¹H NMR: Expected signals would include resonances for the tert-butyl protons (a singlet around 1.5 ppm), the methyl group on the phenyl ring (a singlet around 2.1-2.3 ppm), aromatic protons with characteristic splitting patterns, and signals for the amine and carbamate protons, which may be broad and exchangeable.

-

¹³C NMR: Key resonances would be observed for the carbonyl carbon of the carbamate (around 153-156 ppm), the quaternary carbon of the tert-butyl group (around 80 ppm), and the methyl carbon of the tert-butyl group (around 28 ppm), in addition to the aromatic carbons.

-

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound.

Synthesis and Mechanism: The Art of Selective Protection

The synthesis of tert-butyl (3-amino-4-methylphenyl)carbamate hinges on the selective N-tert-butoxycarbonylation (Boc protection) of one of the two amino groups of 4-methyl-1,3-phenylenediamine. The differential basicity of the two amino groups, influenced by the electronic effect of the methyl substituent, allows for a degree of regioselectivity.

The most common and efficient method for Boc protection involves the use of di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. The reaction proceeds via nucleophilic attack of an amino group on a carbonyl carbon of the Boc anhydride.

Reaction Workflow:

Caption: General workflow for the Boc protection of an amine.

Detailed Experimental Protocol: Synthesis of tert-Butyl (3-amino-4-methylphenyl)carbamate

This protocol is a representative procedure for the selective mono-Boc protection of 4-methyl-1,3-phenylenediamine.

Materials:

-

4-methyl-1,3-phenylenediamine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-methyl-1,3-phenylenediamine (1.0 equivalent) in dichloromethane (DCM).

-

Base Addition: Add triethylamine (1.1 equivalents) to the solution and stir for 10 minutes at room temperature.

-

Boc Anhydride Addition: Cool the mixture to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (1.0 equivalent) in DCM dropwise over 30 minutes.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford tert-butyl (3-amino-4-methylphenyl)carbamate as a solid.

Application in Drug Discovery: A Key Building Block for Kinase Inhibitors

The strategic placement of a protected and a free amine on the phenyl ring makes tert-butyl (3-amino-4-methylphenyl)carbamate a valuable synthon in the construction of complex heterocyclic scaffolds, which are prevalent in many kinase inhibitors.[1] Kinase inhibitors are a major class of targeted cancer therapies that interfere with the signaling pathways that control cell growth and proliferation.

The free amino group of tert-butyl (3-amino-4-methylphenyl)carbamate can undergo a variety of chemical transformations, such as amide bond formation, urea formation, or participation in cyclization reactions to form heterocyclic rings. The Boc-protected amine remains inert during these steps and can be deprotected at a later stage to introduce further diversity or to serve as a point of attachment for other pharmacophoric elements.

Illustrative Synthetic Pathway:

Caption: A generalized synthetic route for a kinase inhibitor.

While specific examples in publicly available literature directly citing the use of CAS number 660838-05-1 in the synthesis of named kinase inhibitors are not readily found, the structural motif is highly relevant to the synthesis of inhibitors targeting kinases such as Bcr-Abl.[3] The 3-amino-4-methylphenyl moiety can serve as a key pharmacophore that interacts with the kinase active site.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling tert-butyl (3-amino-4-methylphenyl)carbamate.

Hazard Identification:

-

Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.

-

Skin Irritation: May cause skin irritation.

-

Eye Irritation: May cause serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: Use in a well-ventilated fume hood. If dusts are generated, a NIOSH-approved respirator may be necessary.

Handling and Storage:

-

Handle in a well-ventilated area, preferably a chemical fume hood.[4]

-

Avoid formation of dust and aerosols.[4]

-

Keep the container tightly closed and store in a cool, dry place, protected from light.[1]

First Aid Measures:

-

In case of skin contact: Wash off with soap and plenty of water.

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.

-

If swallowed: Rinse mouth with water. Do not induce vomiting.

Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this compound.

Conclusion

tert-Butyl (3-amino-4-methylphenyl)carbamate (CAS 660838-05-1) is a strategically important building block in modern organic synthesis, particularly for the development of novel therapeutics. Its utility stems from the presence of two differentially protected amino groups, which allows for selective and controlled chemical transformations. This guide has provided a comprehensive overview of its synthesis, properties, applications, and safety considerations to aid researchers in its effective use. As the demand for more targeted and potent drugs continues to grow, the importance of versatile and well-characterized intermediates like tert-butyl (3-amino-4-methylphenyl)carbamate in the drug discovery pipeline is undeniable.

References

-

MySkinRecipes. N1-Boc-4-methyl-1,3-phenylenediamine. Available at: [Link]

-

ChemSynthesis. tert-butyl carbamate - 4248-19-5, C5H11NO2, density, melting point, boiling point, structural formula, synthesis. (2025-05-20). Available at: [Link]

-

ACS Publications. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis | Journal of Medicinal Chemistry. (2021-10-08). Available at: [Link]

-

Chemsrc. CAS#:18303-04-3 | tert-Butyl [(4-methylphenyl)sulfonyl]carbamate. (2025-08-21). Available at: [Link]

-

The Royal Society of Chemistry. 4-Dodecylbenzenesulfonic acid (DBSA) Promoted Solvent- free Diversity-Oriented Synthesis of Primary Carbamates, S- Thiocarbamates and Ureas. Available at: [Link]

-

ResearchGate. (PDF) Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. (2019-10-06). Available at: [Link]

-

DergiPark. X-Ray and Theoretical Studies of 4-((4-(tert-butyl)benzylidene)amino)-1,5-dimethyl-2. (2018-11-30). Available at: [Link]

-

MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available at: [Link]

-

The Royal Society of Chemistry. 4-Dodecylbenzenesulfonic acid (DBSA) Promoted Solvent- free Diversity-Oriented Synthesis of Primary Carbamates, S- Thiocarbamates and Ureas. Available at: [Link]

-

Nature. Integrating amino acids into Bcr-Abl inhibitors: design, synthesis, biological evaluation, and in silico studies. Available at: [Link]

-

Redalyc. General Method for Selective Mono-Boc Protection of Diamines and Thereof. Available at: [Link]

-

ResearchGate. General Method for Selective Mono-Boc Protection of Diamines and Thereof. Available at: [Link]

-

LookChem. 3-((Methoxycarbonyl)amino)phenyl (3-methylphenyl)carbamate(13684-63-4). Available at: [Link]

-

PubChem. 5-(Boc-amino)-2-methylaniline. Available at: [Link]

-

MDPI. Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate. Available at: [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]

- Google Patents. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.

-

MDPI. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Available at: [Link]

Sources

- 1. N1-Boc-4-methyl-1,3-phenylenediamine [myskinrecipes.com]

- 2. 5-(Boc-amino)-2-methylaniline | C12H18N2O2 | CID 24699786 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Integrating amino acids into Bcr-Abl inhibitors: design, synthesis, biological evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemicalbook.com [chemicalbook.com]

tert-Butyl (3-amino-4-methylphenyl)carbamate solubility in organic solvents

An In-Depth Technical Guide to the Solubility of tert-Butyl (3-amino-4-methylphenyl)carbamate in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of tert-Butyl (3-amino-4-methylphenyl)carbamate (CAS: 660838-05-1), a key intermediate in pharmaceutical synthesis. Recognizing the scarcity of publicly available quantitative solubility data for this compound, this document establishes a foundational understanding based on first principles of chemical structure and polarity. It further presents a detailed, field-proven experimental protocol for the accurate determination of thermodynamic solubility using the gold-standard shake-flask method. This guide is intended for researchers, process chemists, and formulation scientists who require a robust understanding and practical methodology for handling this compound in various organic solvent systems.

Introduction

tert-Butyl (3-amino-4-methylphenyl)carbamate is a bifunctional aromatic compound of significant interest in medicinal chemistry and drug development. It serves as a critical building block for the synthesis of complex active pharmaceutical ingredients (APIs), where precise control over its dissolution is paramount for reaction kinetics, purification, and final product formulation.

-

IUPAC Name: tert-butyl N-(3-amino-4-methylphenyl)carbamate[1]

Despite its widespread use, a consolidated resource detailing its solubility in common organic solvents is conspicuously absent from the public domain. This guide aims to fill that gap by integrating theoretical predictions with a practical, authoritative protocol for experimental verification, empowering scientists to make informed decisions in their research and development endeavors.

Part 1: A Theoretical Framework for Solubility

The solubility of a compound is governed by its molecular structure and the intermolecular forces it can form with a solvent. An analysis of the functional groups within tert-Butyl (3-amino-4-methylphenyl)carbamate provides a strong basis for predicting its behavior.

Molecular Structure and Physicochemical Drivers

The molecule's structure contains a delicate balance of polar and non-polar regions, which dictates its solubility profile.

-

Primary Aromatic Amine (-NH₂): This group is highly polar and can act as both a hydrogen bond donor and acceptor. It is a primary driver for solubility in polar, protic solvents.

-

Boc-Carbamate Group (-NH-Boc): This group has a polar carbonyl (C=O) which is a strong hydrogen bond acceptor. The N-H bond is a weak hydrogen bond donor due to the electron-withdrawing nature of the adjacent carbonyl and the steric bulk of the tert-butyl group.

-

Aromatic Phenyl Ring: The phenyl ring is large, planar, and non-polar, contributing to solubility in solvents that can engage in π-π stacking or have similar aromatic character.

-

Alkyl Groups (Methyl & tert-Butyl): These saturated hydrocarbon groups are non-polar and lipophilic. The bulky tert-butyl group, in particular, contributes significantly to the molecule's non-polar character and can introduce steric hindrance that may affect solvent interaction.

The computed XLogP3-AA value of 2.2 suggests a compound with a moderate degree of lipophilicity, reinforcing the idea of a mixed-polarity nature.[1]

Caption: Key functional groups influencing solubility.

Predicted Solubility Profile

Based on the "like dissolves like" principle, we can predict the compound's solubility in major solvent classes:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Expected to have moderate to good solubility. The solvent's ability to hydrogen bond with the primary amine and carbamate carbonyl is the dominant favorable interaction.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, THF, Acetone): Expected to have high solubility, particularly in highly polar solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). These solvents can effectively solvate the polar parts of the molecule without the steric hindrance of hydrogen bonding to the Boc group.

-

Chlorinated Solvents (e.g., Dichloromethane (DCM), Chloroform): Expected to have good solubility. These solvents are effective at dissolving compounds of intermediate polarity.

-

Non-Polar Solvents (e.g., Toluene, Heptane, Hexanes): Expected to have very low solubility. The non-polar interactions with the aromatic ring and alkyl groups are insufficient to overcome the energy penalty of desolvating the polar amine and carbamate functionalities.

Part 2: Summary of Solubility Data

| Solvent Class | Representative Solvents | Predicted Solubility | Primary Interaction Mechanism |

| Polar Protic | Methanol, Ethanol | Moderate to Good | Hydrogen Bonding with -NH₂ and C=O |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Dipole-Dipole Interactions |

| Chlorinated | Dichloromethane, Chloroform | Good | Dipole-Dipole and London Dispersion Forces |

| Ethers | Tetrahydrofuran (THF) | Moderate | Hydrogen Bond Acceptor (Ether Oxygen) |

| Esters | Ethyl Acetate | Moderate | Hydrogen Bond Acceptor (Carbonyl) |

| Aromatic | Toluene | Low | π-π Stacking, Weak van der Waals Forces |

| Aliphatic | Hexanes, Heptane | Very Low / Insoluble | Weak London Dispersion Forces |

Disclaimer: The data in this table are predictions and should not be used as a substitute for empirical measurement.

Part 3: Experimental Protocol for Thermodynamic Solubility Determination

To generate reliable and reproducible data, the Equilibrium Shake-Flask Method is the authoritative standard.[3][4] This method determines the thermodynamic equilibrium solubility, which represents the maximum amount of a solute that can dissolve in a solvent at a specific temperature when the system is at equilibrium.

Causality Behind Experimental Choices

-

Why Excess Solid? Using a clear excess of the solid compound ensures that the solution becomes saturated and remains in equilibrium with the solid phase throughout the experiment.

-

Why Agitation? Constant agitation maximizes the surface area of the solid in contact with the solvent, accelerating the system's approach to equilibrium.[3]

-

Why Extended Equilibration Time? True thermodynamic equilibrium can take time to establish, especially for complex organic molecules. Sampling at multiple time points (e.g., 24, 48, 72 hours) and analyzing the concentration provides a self-validating system; equilibrium is confirmed when the concentration no longer increases.[3]

-

Why Filtration? Microporous filtration (e.g., 0.45 µm PTFE filter) is critical to separate all undissolved solid particles from the saturated solution, ensuring that the analysis only measures the concentration of the dissolved compound.[5]

Workflow: Shake-Flask Solubility Determination

Caption: Experimental workflow for the shake-flask method.

Step-by-Step Methodology

1. Materials and Equipment:

-

tert-Butyl (3-amino-4-methylphenyl)carbamate (solid, >98% purity)

-

Selected organic solvents (HPLC grade or higher)

-

Analytical balance

-

Class A volumetric flasks and pipettes

-

Scintillation vials or other sealable glass containers

-

Orbital shaker with temperature control

-

Syringes and 0.45 µm PTFE syringe filters

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

2. Protocol Steps:

-

Preparation: Add an excess amount of the compound (e.g., 20-30 mg) to a vial. The amount should be sufficient to ensure undissolved solid is visible after equilibration.

-

Solvent Addition: Accurately add a known volume of the chosen solvent (e.g., 2 mL) to the vial.

-

Sealing: Tightly seal the vial to prevent solvent evaporation.

-

Equilibration: Place the vials on an orbital shaker set to a consistent speed (e.g., 150 RPM) and temperature (e.g., 25 °C).

-

Sampling: After 24 hours, stop agitation and allow the solid to settle for 30 minutes. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.45 µm PTFE filter into a clean vial.

-

Repeat Sampling: Repeat the sampling procedure at 48 and 72 hours to ensure the measured concentration has reached a plateau, confirming equilibrium.

-

Sample Preparation for Analysis: Accurately dilute the filtered samples with a suitable mobile phase to fall within the linear range of the HPLC calibration curve.

-

HPLC Analysis: Quantify the concentration of the dissolved compound in each diluted sample against a standard calibration curve.

-

Calculation: Use the plateau concentration and the dilution factor to calculate the final solubility in mg/mL or g/100mL.

Part 4: Key Factors & Practical Considerations

-

Temperature: The dissolution of most solids is an endothermic process, meaning solubility typically increases with temperature. All measurements must be performed at a strictly controlled and reported temperature.

-

Purity of Materials: The purity of both the solute and the solvent can significantly impact solubility. Impurities, especially water in organic solvents, can alter the solvent's polarity and lead to erroneous results.

-

Polymorphism: Organic molecules can exist in different crystalline forms (polymorphs), each with a unique crystal lattice energy and, consequently, a different solubility. It is crucial to characterize the solid form being tested.

-

Kinetic vs. Thermodynamic Solubility: This guide focuses on thermodynamic solubility. Researchers should be aware of kinetic solubility, often measured in high-throughput screening, which reflects the concentration at which a compound precipitates from a stock solution and is generally less reproducible.[4]

Conclusion

tert-Butyl (3-amino-4-methylphenyl)carbamate possesses a mixed-polarity structure, suggesting good solubility in polar aprotic and chlorinated solvents, moderate solubility in polar protic solvents, and poor solubility in non-polar hydrocarbons. The definitive lack of public quantitative data underscores the critical need for experimental determination. The Shake-Flask method, detailed herein, provides an authoritative and self-validating protocol for generating this essential data. By combining a theoretical understanding of the molecular drivers with rigorous experimental practice, researchers can confidently and accurately manage the solubility of this vital synthetic intermediate.

References

-

AxisPharm. Equilibrium Solubility Assays Protocol. [Link]

-

NANUMPROJECT.COM. Supply Antitumor Erlotinib, CAS 183321-74-6. [Link]

-

World Health Organization (WHO). Annex 4: Guidance on equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. [Link]

-

Capot Chemical. MSDS of (3-aMino-4-methyl-phenyl)-carbamic acid tert-butyl ester. [Link]

-

Practical Aspects of Solubility Determination in Pharmaceutical Preformulation. IntechOpen. [Link]

-

Fakhree, M. A. A., et al. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen. [Link]

-

Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 24699786, 5-(Boc-amino)-2-methylaniline. [Link]

Sources

A Technical Guide to the Spectral Analysis of tert-Butyl (3-amino-4-methylphenyl)carbamate

Introduction: The Structural Significance of a Key Intermediate

tert-Butyl (3-amino-4-methylphenyl)carbamate is a vital chemical intermediate in the synthesis of various pharmaceutical compounds and complex organic molecules. Its structure, featuring a Boc-protected amine, a free aromatic amine, and a substituted phenyl ring, presents a rich landscape for spectroscopic characterization. Understanding the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) profiles of this molecule is paramount for researchers in verifying its synthesis, assessing its purity, and predicting its reactivity in subsequent chemical transformations. This guide provides an in-depth analysis of the predicted spectral data for this compound, grounded in the fundamental principles of spectroscopy and supported by established literature on analogous structures. While experimentally acquired spectra for this specific molecule are not publicly available, this guide offers a robust, predictive framework for its characterization.

Molecular Structure and Isomeric Context

The subject of this guide is tert-butyl (3-amino-4-methylphenyl)carbamate, with the chemical structure illustrated below. It is important to distinguish it from its commercially available regioisomer, tert-butyl (4-amino-3-methylphenyl)carbamate[1][2]. The positioning of the substituents on the aromatic ring significantly influences the electronic environment of the protons and carbons, leading to distinct patterns in their respective NMR spectra.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For tert-butyl (3-amino-4-methylphenyl)carbamate, both ¹H and ¹³C NMR will provide unambiguous evidence of its formation and structure.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR chemical shifts, multiplicities, and integration values for the key protons in the molecule, assuming the spectrum is acquired in a common deuterated solvent like CDCl₃.

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-a (tert-Butyl) | 1.52 | Singlet (s) | 9H |

| H-b (Methyl) | 2.15 | Singlet (s) | 3H |

| H-c (Amine) | 3.60 | Broad Singlet (br s) | 2H |

| H-d (Aromatic) | 6.55 | Doublet of Doublets (dd) | 1H |

| H-e (Aromatic) | 6.65 | Doublet (d) | 1H |

| H-f (Aromatic) | 7.05 | Doublet (d) | 1H |

| H-g (Carbamate) | 7.20 | Broad Singlet (br s) | 1H |

Expert Interpretation of ¹H NMR Spectrum

The ¹H NMR spectrum is dominated by a strong singlet at approximately 1.52 ppm, which is the hallmark of the nine equivalent protons of the tert-butyl group of the Boc protecting group[3][4]. This signal's integration value of 9H is a key diagnostic feature. The methyl group attached to the aromatic ring is expected to appear as a singlet around 2.15 ppm.

The aromatic region will display a more complex pattern due to the substitution. The proton H-f, ortho to the electron-donating amino group, is expected to be the most shielded, appearing around 7.05 ppm. The protons H-d and H-e will be upfield due to the influence of the two amine groups. The free amino group protons (H-c) will present as a broad singlet around 3.60 ppm, the chemical shift of which can be highly dependent on solvent and concentration. Similarly, the carbamate N-H proton (H-g) will appear as a broad singlet, typically further downfield[5].

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts are tabulated below, providing a carbon "fingerprint" of the molecule.

| Assignment | Predicted Chemical Shift (δ, ppm) |

| C-a (tert-Butyl CH₃) | 28.3 |

| C-b (Methyl) | 17.5 |

| C-c (Quaternary C of t-Bu) | 80.5 |

| C-d (Aromatic CH) | 115.0 |

| C-e (Aromatic CH) | 118.5 |

| C-f (Aromatic C-CH₃) | 125.0 |

| C-g (Aromatic C-NH₂) | 130.0 |

| C-h (Aromatic C-NHBoc) | 138.0 |

| C-i (Aromatic CH) | 120.0 |

| C-j (Carbonyl) | 153.0 |

Expert Interpretation of ¹³C NMR Spectrum

The ¹³C NMR spectrum will clearly show the presence of the Boc group with three characteristic signals: the carbonyl carbon (C-j) around 153.0 ppm, the quaternary carbon of the tert-butyl group (C-c) at approximately 80.5 ppm, and the methyl carbons (C-a) at about 28.3 ppm[3][4][6]. The aromatic region will display six distinct signals, reflecting the asymmetry of the substitution pattern. The chemical shifts of these aromatic carbons are influenced by the electron-donating effects of the amino and methyl groups and the electron-withdrawing effect of the carbamate group.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the purified tert-butyl (3-amino-4-methylphenyl)carbamate in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Calibrate the chemical shift scale to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Use a sufficient number of scans and a suitable relaxation delay to ensure quantitative accuracy of the signals, especially for the quaternary carbons.

-

Calibrate the chemical shift scale to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the key functional groups within a molecule by measuring the absorption of infrared radiation.

Predicted IR Spectral Data

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amine) | 3450-3300 | Medium, Doublet |

| N-H Stretch (Carbamate) | ~3300 | Medium, Broad |

| C-H Stretch (Aromatic) | 3100-3000 | Medium |

| C-H Stretch (Aliphatic) | 2980-2850 | Strong |

| C=O Stretch (Carbamate) | ~1700 | Strong, Sharp |

| N-H Bend (Amine) | 1620-1580 | Strong |

| C=C Stretch (Aromatic) | 1600-1450 | Medium-Strong |

| C-N Stretch | 1350-1250 | Medium |

Expert Interpretation of IR Spectrum

The IR spectrum will be characterized by several key absorption bands. A strong, sharp peak around 1700 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the carbamate group, a definitive marker for a successful Boc protection[3][7][8]. The N-H stretching region will be complex, showing a doublet of medium intensity between 3450-3300 cm⁻¹ corresponding to the symmetric and asymmetric stretches of the primary amine. A broader band around 3300 cm⁻¹ is expected for the N-H stretch of the carbamate. The spectrum will also feature strong C-H stretching bands for the aliphatic protons of the tert-butyl and methyl groups below 3000 cm⁻¹.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Data Acquisition:

-

Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Acquire a background spectrum of the empty sample holder (or clean ATR crystal).

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound, further confirming its identity.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Predicted Identity | Fragmentation Pathway |

| 222 | [M]⁺ | Molecular Ion |

| 166 | [M - C₄H₈]⁺ | Loss of isobutylene |

| 122 | [M - C₅H₈O₂]⁺ | Loss of the Boc group |

| 106 | [C₇H₈N]⁺ | Cleavage of the aromatic ring |

| 57 | [C₄H₉]⁺ | tert-Butyl cation |

Expert Interpretation of Mass Spectrum

Upon electron ionization, the molecular ion peak [M]⁺ is expected at an m/z of 222, corresponding to the molecular weight of the compound. A very common and diagnostic fragmentation pathway for Boc-protected compounds is the loss of isobutylene (56 Da) via a McLafferty-type rearrangement, leading to a prominent peak at m/z 166. Another characteristic fragmentation is the formation of the highly stable tert-butyl cation at m/z 57. The loss of the entire Boc group (100 Da) would result in a fragment at m/z 122.

Experimental Protocol for MS Data Acquisition

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

-

Ionization: Use electron ionization (EI) at a standard energy of 70 eV.

-

Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 40-300).

Visualizing the Data: Molecular Structure and Fragmentation

To better illustrate the relationships between the structure and the spectral data, the following diagrams are provided.

Caption: Molecular structure of the target compound.

Caption: Key fragmentation pathways in EI-MS.

Conclusion

This technical guide provides a comprehensive overview of the predicted NMR, IR, and MS spectral data for tert-butyl (3-amino-4-methylphenyl)carbamate. By understanding these characteristic spectral signatures, researchers and drug development professionals can confidently identify this key intermediate, ensure its purity, and advance their synthetic endeavors. The provided protocols offer a standardized approach to data acquisition, promoting consistency and comparability across different laboratories.

References

- Benchchem. (2025). A Comparative Guide to Analytical Methods for Confirming Boc Protection.

- Benchchem. (2025).

- Benchchem. (2025).

- Benchchem. (2025). Navigating the Matrix: A Comparative Guide to Mass Spectrometry Analysis of Boc-Protected Peptides.

- Gao, Y., et al. (2012). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 47(7), 897-906.

-

BIOSYNCE. (n.d.). Tert-Butyl (4-amino-3-methylphenyl)carbamate CAS 325953-41-1. Retrieved from [Link]

- Ju, Y., et al. (2011). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b).

- Liu, C., et al. (2025). Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Journal of Chinese Mass Spectrometry Society, 46(1), 40-47.

- MDPI. (2018). ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences, 19(10), 3056.

- Moser, A. (2008). Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs.

-

PubChem. (n.d.). 5-(Boc-amino)-2-methylaniline. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl (4-aminophenyl)carbamate. Retrieved from [Link]

- Royal Society of Chemistry. (2015). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. RSC Advances, 5, 101730-101736.

- Supporting Information. (n.d.). [No specific title available].

- Zhang, Y., et al. (2013). Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. Forensic Toxicology, 31(2), 275-281.

Sources

- 1. chemscene.com [chemscene.com]

- 2. 1pchem.com [1pchem.com]

- 3. 5-(Boc-amino)-2-methylaniline | C12H18N2O2 | CID 24699786 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tert-butyl (3-amino-4-methylphenyl)carbamate|CAS 660838-05-1|Angene International Limited|製品詳細 [tci-chemical-trading.com]

- 5. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]

- 6. 325953-41-1|tert-Butyl(4-amino-3-methylphenyl)carbamate|Shanghai Scochem Technology Co., Ltd [scochem.com]

- 7. parchem.com [parchem.com]

- 8. Spectral Database for Organic Compounds | re3data.org [re3data.org]

In-Depth Technical Guide to the Mass Spectrometry of tert-Butyl (3-amino-4-methylphenyl)carbamate

Foreword: Unveiling the Molecular Blueprint

In the landscape of modern drug discovery and development, the precise structural elucidation and sensitive quantification of novel chemical entities are paramount. Tert-Butyl (3-amino-4-methylphenyl)carbamate, a substituted aromatic amine carbamate, represents a class of molecules frequently encountered as intermediates in pharmaceutical synthesis. Its unique structural motifs—a Boc-protecting group, a primary aromatic amine, and a substituted phenyl ring—present a distinct challenge and opportunity for mass spectrometric analysis. This guide provides an in-depth exploration of the mass spectrometric behavior of this compound, offering field-proven insights and detailed protocols for its characterization. We will delve into the causality behind experimental choices, ensuring a robust and reproducible analytical approach.

Compound Profile and Analytical Significance

Tert-Butyl (3-amino-4-methylphenyl)carbamate is a key building block in organic synthesis. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amine, allowing for selective reactions at other sites of the molecule. The presence of a free aromatic amine and a methyl-substituted phenyl ring further adds to its chemical versatility.

Table 1: Physicochemical Properties of tert-Butyl (3-amino-4-methylphenyl)carbamate

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₈N₂O₂ | PubChem |

| Molecular Weight | 222.28 g/mol | PubChem |

| Exact Mass | 222.1368 u | PubChem |

| IUPAC Name | tert-butyl N-(3-amino-4-methylphenyl)carbamate | PubChem |

Accurate mass measurement and fragmentation analysis are critical for confirming the identity and purity of this intermediate, ensuring the integrity of the subsequent synthetic steps.

Ionization Techniques: A Deliberate Choice

The choice of ionization technique is a critical first step in the mass spectrometric analysis of any compound. For a molecule with the characteristics of tert-Butyl (3-amino-4-methylphenyl)carbamate, soft ionization techniques are preferable to minimize in-source fragmentation and preserve the molecular ion.

Electrospray Ionization (ESI): ESI is a highly effective method for polar and ionizable compounds. Given the presence of two amine groups, this compound is readily protonated in the positive ion mode, typically forming a prominent [M+H]⁺ ion. ESI is the recommended technique for achieving high sensitivity, especially when coupled with liquid chromatography.

Atmospheric Pressure Chemical Ionization (APCI): APCI is another viable option, particularly for less polar compounds. It involves a corona discharge that ionizes the analyte. While generally a soft ionization technique, APCI can sometimes induce more in-source fragmentation compared to ESI.

For the purpose of this guide, we will focus on Positive-Ion Electrospray Ionization (ESI) as the primary method for generating the precursor ion for fragmentation analysis.

The Fragmentation Pathway: A Cascade of Molecular Events

The fragmentation of the protonated molecule ([M+H]⁺ at m/z 223.1) of tert-Butyl (3-amino-4-methylphenyl)carbamate in tandem mass spectrometry (MS/MS) is a predictable yet intricate process governed by the stability of the resulting fragment ions and neutral losses. The primary fragmentation events are centered around the labile Boc-protecting group.

Primary Fragmentation:

The most characteristic fragmentation pathway for Boc-protected amines is the loss of the tert-butyl group as isobutene (C₄H₈) , a neutral loss of 56 Da. This occurs through a McLafferty-type rearrangement. This is often the most abundant fragment ion.

Following the loss of isobutene, the resulting carbamic acid intermediate readily loses carbon dioxide (CO₂) , a neutral loss of 44 Da.

Secondary Fragmentation:

The aromatic amine moiety also influences the fragmentation pattern. Alpha-cleavage, a common fragmentation for amines, can result in the loss of a hydrogen radical. However, the fragmentation of the Boc group is the dominant pathway.

Predicted Fragmentation Scheme:

Caption: Predicted ESI-MS/MS fragmentation pathway of tert-Butyl (3-amino-4-methylphenyl)carbamate.

Table 2: Predicted Major Fragment Ions in ESI-MS/MS

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Structure of Fragment |

| 223.1 | 167.1 | 56 | Protonated 3-amino-4-methylphenylcarbamic acid |

| 223.1 | 123.1 | 100 | Protonated 4-methyl-1,3-phenylenediamine |

| 167.1 | 123.1 | 44 | Protonated 4-methyl-1,3-phenylenediamine |

Experimental Protocol: A Step-by-Step Guide

This section outlines a robust protocol for the analysis of tert-Butyl (3-amino-4-methylphenyl)carbamate using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation

The goal of sample preparation is to extract the analyte from its matrix and present it in a solvent compatible with the LC-MS system.

-

Standard Solution Preparation:

-

Accurately weigh approximately 10 mg of tert-Butyl (3-amino-4-methylphenyl)carbamate standard.

-

Dissolve in 10 mL of methanol or acetonitrile to prepare a 1 mg/mL stock solution.

-

Perform serial dilutions with the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to prepare working standards at concentrations ranging from 1 ng/mL to 1000 ng/mL.

-

-

Sample Extraction (from a reaction mixture):

-

Quench the reaction with an appropriate aqueous solution.

-

Extract the aqueous layer with a water-immiscible organic solvent such as ethyl acetate or dichloromethane (3 x volume of aqueous layer).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure.

-

Reconstitute the residue in a known volume of the initial mobile phase.

-

Filter the sample through a 0.22 µm syringe filter before injection.

-

LC-MS/MS Instrumentation and Conditions

The following parameters provide a starting point for method development and may require optimization for specific instruments.

Table 3: Recommended LC-MS/MS Parameters

| Parameter | Recommended Setting | Rationale |

| Liquid Chromatograph | ||

| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides good retention and peak shape for aromatic compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes protonation in positive ESI. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | |

| Gradient | 5% B to 95% B over 5 minutes | A standard gradient for eluting compounds of moderate polarity. |

| Flow Rate | 0.3 mL/min | Suitable for 2.1 mm ID columns. |

| Column Temperature | 40 °C | Improves peak shape and reproducibility. |

| Injection Volume | 5 µL | |

| Mass Spectrometer | ||

| Ionization Mode | Positive Electrospray (ESI+) | Optimal for protonating the amine groups. |

| Capillary Voltage | 3.5 kV | |

| Source Temperature | 150 °C | |

| Desolvation Gas Temp | 350 °C | |

| Desolvation Gas Flow | 800 L/hr | |

| Cone Gas Flow | 50 L/hr | |

| MS/MS Parameters | ||

| Precursor Ion | m/z 223.1 | [M+H]⁺ |

| Product Ions (MRM) | m/z 167.1, 123.1 | See Table 2 |

| Collision Energy | 15-25 eV (optimize for each transition) | Energy required to induce fragmentation. |

Data Acquisition and Analysis Workflow

Caption: A typical workflow for quantitative and qualitative analysis by LC-MS/MS.

Trustworthiness and Self-Validation

To ensure the trustworthiness of the analytical results, the following self-validating systems should be implemented within the protocol:

-

Internal Standards: The use of a stable isotope-labeled internal standard is highly recommended for quantitative analysis to correct for matrix effects and variations in instrument response.

-

Multiple Reaction Monitoring (MRM): Monitoring at least two MRM transitions for the analyte provides a high degree of specificity. The ratio of the peak areas of the two transitions should be consistent between standards and samples.

-

Blanks and Quality Controls: Regular injection of solvent blanks, matrix blanks, and quality control samples at different concentration levels is essential to monitor for carryover, background interference, and instrument performance.

Conclusion: A Powerful Analytical Strategy

The mass spectrometric analysis of tert-Butyl (3-amino-4-methylphenyl)carbamate is a clear demonstration of how a systematic, knowledge-based approach can lead to robust and reliable characterization of a key synthetic intermediate. By selecting the appropriate ionization technique, understanding the predictable fragmentation pathways, and implementing a well-designed LC-MS/MS protocol, researchers and drug development professionals can confidently identify and quantify this compound. The insights and methodologies presented in this guide provide a solid foundation for the successful mass spectrometric analysis of this and structurally related molecules, ultimately contributing to the advancement of pharmaceutical research and development.

References

-

PubChem. tert-butyl N-(3-amino-4-methylphenyl)carbamate. National Center for Biotechnology Information. [Link]

In-Depth Technical Guide: Stability and Storage of tert-Butyl (3-amino-4-methylphenyl)carbamate

Introduction

tert-Butyl (3-amino-4-methylphenyl)carbamate, a key intermediate in pharmaceutical synthesis, is integral to the development of numerous active pharmaceutical ingredients (APIs). Its molecular structure, featuring a Boc-protected amine and a free aromatic amine on a substituted phenyl ring, presents unique stability challenges. Understanding and controlling the stability of this compound is paramount for ensuring the integrity, purity, and ultimate success of multi-step synthetic processes in drug development. This guide provides a comprehensive overview of the stability profile, optimal storage conditions, and analytical methodologies for tert-Butyl (3-amino-4-methylphenyl)carbamate, grounded in established chemical principles and practical laboratory experience.

The tert-butoxycarbonyl (Boc) protecting group is widely used in organic synthesis due to its robustness towards a variety of reaction conditions, yet its lability under acidic conditions allows for selective removal.[1] The stability of the Boc group is a cornerstone of its utility, being resistant to most nucleophiles and bases.[2] However, the presence of both a protected and a free amine group on the same aromatic ring in tert-Butyl (3-amino-4-methylphenyl)carbamate necessitates a nuanced approach to its handling and storage to prevent degradation and ensure its suitability for downstream applications.

Chemical Stability Profile

The stability of tert-Butyl (3-amino-4-methylphenyl)carbamate is primarily influenced by its susceptibility to acidic conditions, which can cleave the Boc protecting group. Additionally, like many aromatic amines, it can be sensitive to oxidation and light.

Susceptibility to Acidic Conditions

The Boc group is notoriously labile in the presence of strong acids, readily undergoing cleavage to yield the free amine, carbon dioxide, and isobutene.[1][3] This reaction is initiated by the protonation of the carbonyl oxygen of the carbamate. The resulting intermediate is unstable and fragments, leading to the deprotection of the amine. Even mild acidic conditions, if prolonged, can lead to the gradual degradation of the compound. Therefore, it is crucial to avoid contact with acidic substances during storage and handling.

Oxidative and Light Sensitivity

Aromatic amines are prone to oxidation, which can be accelerated by exposure to air (oxygen) and light. This can lead to the formation of colored impurities, compromising the purity of the material. While specific studies on the oxidative degradation of tert-Butyl (3-amino-4-methylphenyl)carbamate are not extensively documented in publicly available literature, general principles of aromatic amine chemistry suggest that oxidative pathways are a potential concern.

Thermal Stability

The Boc protecting group is known to be thermally unstable at elevated temperatures.[4] Prolonged exposure to temperatures above 85-90°C should be avoided to prevent thermal decomposition.[4] While some N-Boc protected amines can be deprotected thermally in the absence of an acid catalyst, this typically requires high temperatures.[5] For storage purposes, maintaining a cool environment is advisable.

Potential Degradation Pathways

The primary degradation pathway for tert-Butyl (3-amino-4-methylphenyl)carbamate involves the acid-catalyzed cleavage of the Boc group. Oxidative degradation of the aromatic amine functionality is another potential route for impurity formation.

Caption: Potential degradation pathways for tert-Butyl (3-amino-4-methylphenyl)carbamate.

Recommended Storage and Handling Protocols

To maintain the chemical integrity of tert-Butyl (3-amino-4-methylphenyl)carbamate, strict adherence to proper storage and handling procedures is essential.

Storage Conditions

The recommended storage conditions for tert-Butyl (3-amino-4-methylphenyl)carbamate are designed to mitigate the risks of degradation from acid catalysis, oxidation, and light exposure.

| Parameter | Recommendation | Rationale |

| Temperature | 4°C, though some suppliers suggest room temperature for short periods.[6][7] | Minimizes thermal degradation and slows down potential oxidative processes. |

| Atmosphere | Inert atmosphere (e.g., Argon or Nitrogen).[8] | Prevents oxidation of the aromatic amine functionality. |

| Light | Protect from light; store in an amber vial or dark location.[6] | Minimizes light-induced degradation pathways. |

| Container | Tightly sealed container.[8][9] | Prevents exposure to atmospheric moisture and oxygen. |

Handling Procedures

Safe and effective handling practices are crucial to prevent contamination and degradation of the compound, as well as to ensure personnel safety.

-

Work Environment : Handle the compound in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust.[10]

-

Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[10][11]

-

Avoiding Contamination : Use clean, dry spatulas and glassware to prevent the introduction of acidic or other reactive impurities.

-

Dispensing : When dispensing the material, minimize its exposure to the ambient atmosphere. If the compound is stored under an inert atmosphere, use techniques such as a glove box or a nitrogen-purged bag for aliquoting.

Caption: Recommended workflow for receiving and storing the compound.

Experimental Protocols for Stability Assessment

To ensure the quality of tert-Butyl (3-amino-4-methylphenyl)carbamate, particularly when stored for extended periods or used in cGMP processes, a robust stability testing program is essential.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

A stability-indicating HPLC method is the cornerstone for assessing the purity of tert-Butyl (3-amino-4-methylphenyl)carbamate and detecting any degradation products.

Step-by-Step HPLC Protocol:

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

Gradient Elution:

-

0-5 min: 20% B

-

5-25 min: 20% to 80% B

-

25-30 min: 80% B

-

30-31 min: 80% to 20% B

-

31-35 min: 20% B

-

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection Wavelength: 254 nm.

-

Column Temperature: 30°C.

-

Sample Preparation: Accurately weigh approximately 10 mg of tert-Butyl (3-amino-4-methylphenyl)carbamate and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution. Further dilute as necessary.

-

Analysis: Inject the sample and a blank (diluent) onto the HPLC system. The purity of the sample can be determined by the area percentage of the main peak relative to the total area of all peaks. The formation of degradation products would be indicated by the appearance of new peaks, particularly the peak corresponding to the deprotected product, 4-methyl-1,3-phenylenediamine.

Forced Degradation Studies

To understand the degradation pathways and to validate the stability-indicating nature of the analytical method, forced degradation studies should be performed.

Protocol Outline:

-

Acidic Hydrolysis: Treat a sample solution with a dilute acid (e.g., 0.1 N HCl) at room temperature and elevated temperature (e.g., 60°C). Monitor the degradation over time by HPLC.

-

Basic Hydrolysis: Treat a sample solution with a dilute base (e.g., 0.1 N NaOH) at room temperature and elevated temperature. The Boc group is generally stable to basic conditions, so minimal degradation is expected.[2]

-

Oxidative Degradation: Treat a sample solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 80°C) for an extended period. Dissolve and analyze by HPLC.

-

Photostability: Expose the solid compound and a sample solution to UV and visible light in a photostability chamber. Analyze by HPLC.

Conclusion

The stability and proper storage of tert-Butyl (3-amino-4-methylphenyl)carbamate are critical for its successful application in research and drug development. Its primary vulnerabilities are acid-catalyzed deprotection of the Boc group and potential oxidative degradation of the aromatic amine. By adhering to the recommended storage conditions of low temperature, protection from light, and an inert atmosphere, and by employing rigorous analytical monitoring, researchers can ensure the long-term integrity and purity of this vital chemical intermediate. The protocols and insights provided in this guide are intended to equip scientists with the necessary knowledge to maintain the quality of tert-Butyl (3-amino-4-methylphenyl)carbamate, thereby contributing to the robustness and reliability of their synthetic endeavors.

References

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

Chemistry Steps. Boc Protecting Group for Amines. [Link]

-

Restek. Carbamate Pesticides Standard (1X1 mL) - Safety Data Sheet. [Link]

-

Capot Chemical. MSDS of (3-aMino-4-methyl-phenyl)-carbamic acid tert-butyl ester. [Link]

-

Chemos GmbH & Co.KG. Safety Data Sheet: Methyl carbamate. [Link]

-

ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development. [Link]

-

ResearchGate. Newly Scheduled Carbamate Compounds: A synopsis of their properties and development, and considerations for the scientific community. [Link]

-

LookChem. 3-((Methoxycarbonyl)amino)phenyl (3-methylphenyl)carbamate(13684-63-4). [Link]

-

Organic Syntheses Procedure. (2-Aminoethyl)carbamic acid tert-butyl ester. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chemscene.com [chemscene.com]

- 7. 325953-41-1|tert-Butyl (4-amino-3-methylphenyl)carbamate|BLD Pharm [bldpharm.com]

- 8. benchchem.com [benchchem.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. capotchem.com [capotchem.com]

The Strategic Utility of tert-Butyl (3-amino-4-methylphenyl)carbamate in Heterocyclic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the role of tert-butyl (3-amino-4-methylphenyl)carbamate as a pivotal building block in the synthesis of medicinally relevant nitrogen-containing heterocycles. The strategic placement of a Boc-protecting group on one of two vicinal amino functionalities allows for controlled, stepwise reactions, making this reagent a versatile tool in the construction of complex molecular architectures. We will delve into the mechanistic rationale behind its use, provide detailed, field-proven protocols for the synthesis of key heterocyclic cores such as benzimidazoles and quinoxalines, and present quantitative data to support the described methodologies. This guide is intended to serve as a comprehensive resource for chemists engaged in pharmaceutical research and development, offering insights into the causality of experimental choices and providing a framework for the reliable application of this versatile intermediate.

Introduction: The Architectural Advantage of a Masked Diamine

In the landscape of drug discovery, nitrogen-containing heterocycles are privileged scaffolds, forming the core of a vast number of therapeutic agents. Among the precursors to these structures, ortho-phenylenediamines are of fundamental importance. However, the presence of two nucleophilic amino groups in close proximity can lead to challenges in selectivity, often resulting in mixtures of products or undesired polymerization.

tert-Butyl (3-amino-4-methylphenyl)carbamate (Figure 1) offers an elegant solution to this challenge. By masking one of the amino groups as a tert-butoxycarbonyl (Boc) carbamate, the reactivity of the molecule is effectively tamed. This protection strategy bestows several key advantages:

-

Regiocontrol: It directs reactions to the free amino group, enabling selective transformations that would otherwise be difficult to achieve.

-

Improved Solubility: The lipophilic Boc group often enhances the solubility of the diamine precursor in common organic solvents.

-

Orthogonal Deprotection: The Boc group is labile under acidic conditions, allowing for its removal without affecting other common protecting groups, thus enabling complex, multi-step syntheses.[1][2]

This guide will demonstrate how these features are leveraged in the synthesis of two major classes of heterocycles: benzimidazoles and quinoxalines.

Figure 1: Chemical Structure of tert-Butyl (3-amino-4-methylphenyl)carbamate

Caption: Structure of the title building block.

Synthesis of 6-Methylbenzimidazoles

Benzimidazoles are a cornerstone of medicinal chemistry, found in drugs such as the proton-pump inhibitor omeprazole and the anthelmintic albendazole. The classical synthesis involves the condensation of an ortho-phenylenediamine with a carboxylic acid or its equivalent. The use of tert-butyl (3-amino-4-methylphenyl)carbamate necessitates a two-step approach: initial cyclization followed by deprotection, or a one-pot deprotection-cyclization sequence.

Mechanistic Pathway

The formation of the benzimidazole ring from an ortho-phenylenediamine and a one-carbon electrophile (like formic acid or an aldehyde) proceeds through a well-established mechanism. The key steps are:

-

Initial Nucleophilic Attack: One of the amino groups attacks the electrophilic carbon of the reaction partner (e.g., the carbonyl carbon of an aldehyde).

-

Schiff Base Formation: Subsequent dehydration leads to the formation of a Schiff base intermediate.

-

Intramolecular Cyclization: The second, neighboring amino group attacks the imine carbon in an intramolecular fashion.

-

Aromatization: A final elimination step (often oxidative or involving the loss of a second molecule of water) yields the aromatic benzimidazole ring.

When starting with our Boc-protected precursor, this sequence is preceded by the crucial deprotection of the second amino group.

Caption: General workflow for benzimidazole synthesis.

Experimental Protocol: Two-Step Synthesis of 6-Methyl-1H-benzo[d]imidazole

This protocol first details the deprotection of the starting material, followed by a classical Phillips condensation.

Step 1: Synthesis of 4-Methyl-benzene-1,3-diamine

-

Dissolution: Dissolve tert-butyl (3-amino-4-methylphenyl)carbamate (1.0 eq) in a suitable solvent such as 1,4-dioxane or methanol.

-

Acidification: Add an excess of a strong acid. A 4M solution of HCl in dioxane is commonly employed. Alternatively, trifluoroacetic acid (TFA) in dichloromethane (DCM) can be used.[1]

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The deprotection is typically complete within 1-4 hours.

-

Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid. The resulting hydrochloride salt can often be used directly in the next step or neutralized with a base (e.g., saturated NaHCO₃ solution), followed by extraction with an organic solvent (e.g., ethyl acetate) to yield the free diamine.

Step 2: Cyclization to 6-Methyl-1H-benzo[d]imidazole

-

Reaction Setup: To a round-bottom flask, add 4-methyl-benzene-1,3-diamine (1.0 eq) and formic acid (an excess, often used as the solvent).

-

Heating: Heat the mixture to reflux (approximately 100-110 °C) for 2-4 hours. The reaction should be monitored by TLC until the starting diamine is consumed.

-

Neutralization: Cool the reaction mixture to room temperature and carefully add it to a beaker of crushed ice. Slowly neutralize the mixture with a base, such as 10% sodium hydroxide solution, until it is just alkaline.

-

Isolation: The crude benzimidazole product often precipitates upon neutralization. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry.

-

Purification: The crude product can be purified by recrystallization from boiling water or an ethanol/water mixture to afford the pure 6-methyl-1H-benzo[d]imidazole.

Synthesis of 7-Methylquinoxalines

Quinoxalines are another class of heterocycles with broad biological activity, including applications as anticancer and antimicrobial agents. They are most commonly synthesized by the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. The use of our mono-protected diamine allows for a controlled reaction, leading to the formation of 7-methyl-substituted quinoxalines after deprotection.

Mechanistic Pathway

The synthesis of quinoxalines from ortho-phenylenediamines and α-dicarbonyls is a robust and high-yielding transformation.[3] The mechanism involves:

-

Nucleophilic Attack: One amino group of the diamine attacks one of the carbonyl carbons of the 1,2-dicarbonyl compound.

-

Hemiaminal Formation and Dehydration: This leads to a hemiaminal intermediate which quickly dehydrates to form an imine.

-

Intramolecular Cyclization: The second amino group then attacks the remaining carbonyl group in an intramolecular fashion.

-

Final Dehydration: A final dehydration step results in the formation of the stable, aromatic quinoxaline ring.

Caption: General workflow for quinoxaline synthesis.

Experimental Protocol: One-Pot Deprotection and Cyclization to 2,3,7-Trimethylquinoxaline

This one-pot procedure combines the deprotection and cyclization steps, offering a more streamlined and efficient synthesis.

-

Reaction Setup: In a round-bottom flask, dissolve tert-butyl (3-amino-4-methylphenyl)carbamate (1.0 eq) and biacetyl (2,3-butanedione, 1.05 eq) in ethanol.

-

Acidic Catalyst: Add a catalytic amount of a Brønsted acid, such as p-toluenesulfonic acid (p-TSA) or a few drops of glacial acetic acid. The acid serves both to catalyze the Boc deprotection and the subsequent condensation reaction.

-

Heating: Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within 2-6 hours.

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The product may crystallize directly from the solution. If not, reduce the volume of the solvent under reduced pressure and add cold water to induce precipitation.

-

Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol or water, and dry. Further purification can be achieved by recrystallization from ethanol to yield pure 2,3,7-trimethylquinoxaline.

| Reactant 1 | Reactant 2 | Product | Conditions | Yield (%) |

| 4-Methyl-1,3-phenylenediamine | Formic Acid | 6-Methyl-1H-benzo[d]imidazole | Reflux, 2-4h | ~85-95 |

| 4-Methyl-1,3-phenylenediamine | Biacetyl | 2,3,7-Trimethylquinoxaline | EtOH, cat. AcOH, Reflux, 2-6h | >90 |

Table 1: Summary of Typical Reaction Yields

Conclusion and Future Outlook

tert-Butyl (3-amino-4-methylphenyl)carbamate is a strategically designed building block that provides a reliable and controlled entry into the synthesis of valuable heterocyclic scaffolds. The presence of the Boc protecting group enables regioselective reactions and simplifies the synthesis of substituted benzimidazoles and quinoxalines, which are of high interest in medicinal chemistry. The protocols described herein represent robust and reproducible methods that can be readily implemented in a research or process development setting. As the demand for novel and complex drug candidates continues to grow, the utility of such well-designed, versatile intermediates will only become more critical in accelerating the drug discovery process.

References

-

J&K Scientific LLC. BOC Protection and Deprotection. Available from: [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]

-

MySkinRecipes. N1-Boc-4-methyl-1,3-phenylenediamine. Available from: [Link]

-

MDPI. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Available from: [Link]

Sources

The Synthetic Cornerstone: A Technical Guide to tert-Butyl (3-amino-4-methylphenyl)carbamate

For the modern researcher in drug discovery and organic synthesis, the strategic manipulation of functional groups is paramount. Among the vast arsenal of chemical tools, protected diamines stand out as critical building blocks, enabling the controlled and sequential construction of complex molecular architectures. This guide provides an in-depth technical exploration of tert-butyl (3-amino-4-methylphenyl)carbamate, a versatile intermediate whose strategic placement of a protected and a free amine on a substituted phenyl ring offers a wealth of synthetic possibilities. Herein, we delve into its nomenclature, physicochemical properties, synthesis, reactivity, and applications, offering a comprehensive resource for professionals in the field.

Nomenclature and Identification: A Molecule of Many Names

In the landscape of chemical literature and databases, a single compound can be known by a variety of names. Clarity in identification is the first step toward effective utilization. tert-Butyl (3-amino-4-methylphenyl)carbamate is most authoritatively identified by its IUPAC name and CAS number, though numerous synonyms are in common use.[1]

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | tert-butyl N-(3-amino-4-methylphenyl)carbamate[1] |

| CAS Number | 660838-05-1[1] |

| Molecular Formula | C₁₂H₁₈N₂O₂[1] |

| Molecular Weight | 222.28 g/mol [1] |

| Common Synonyms | 5-(Boc-amino)-2-methylaniline, N1-Boc-4-methyl-1,3-phenylenediamine, (3-Amino-4-methyl-phenyl)-carbamic acid tert-butyl ester[1] |

The structure features a 4-methylaniline core, with an amino group at position 3 and a tert-butoxycarbonyl (Boc) protected amino group at position 5 (relative to the methyl group). This differential protection is the key to its synthetic utility, allowing for selective reaction at the free amine while the other remains masked.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is essential for its effective use in the laboratory.

Table 2: Physicochemical Properties

| Property | Value | Source |

| Appearance | Solid | Assumed from related compounds |

| Melting Point | Not explicitly found; related carbamates are solids at room temperature. | Inferred |

| Solubility | Soluble in common organic solvents like DCM, THF, and ethyl acetate. | Inferred from synthesis protocols |

Spectroscopic Characterization

Table 3: Predicted Spectroscopic Data

| Technique | Predicted Chemical Shifts / Frequencies | Interpretation |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.0-6.5 (m, 3H, Ar-H), ~6.5 (br s, 1H, NH-Boc), ~3.6 (br s, 2H, NH₂), ~2.2 (s, 3H, Ar-CH₃), ~1.5 (s, 9H, C(CH₃)₃) | The aromatic region will show three distinct protons. A broad singlet for the carbamate NH and another for the free amine protons. Sharp singlets for the aromatic methyl and the nine equivalent protons of the tert-butyl group are characteristic. |

| ¹³C NMR (CDCl₃, 101 MHz) | δ ~153 (C=O, carbamate), ~145 (Ar-C-NH₂), ~138 (Ar-C-NHBoc), ~128 (Ar-C-CH₃), ~120-110 (Ar-C-H), ~80 (O-C(CH₃)₃), ~28 (C(CH₃)₃), ~17 (Ar-CH₃) | The carbamate carbonyl and the quaternary carbon of the Boc group are key identifiers. Aromatic carbons will appear in the typical downfield region, with the methyl and tert-butyl carbons appearing upfield. |

| FT-IR (KBr) | ν ~3400-3300 cm⁻¹ (N-H stretch, amine), ~3250 cm⁻¹ (N-H stretch, carbamate), ~1690 cm⁻¹ (C=O stretch, carbamate), ~1530 cm⁻¹ (N-H bend) | The presence of both a free and a Boc-protected amine will be evident from the N-H stretching region. The strong carbonyl stretch of the carbamate is a defining feature.[6] |

| Mass Spec. (ESI+) | m/z 223.14 [M+H]⁺, 245.12 [M+Na]⁺ | The mass spectrum will show the protonated molecular ion and likely a sodium adduct. Fragmentation may involve the loss of the tert-butyl group or isobutylene. |

Synthesis and Handling

The synthesis of tert-butyl (3-amino-4-methylphenyl)carbamate can be logically approached through a two-step process starting from a commercially available precursor. The causality behind this experimental design lies in the need for selective functionalization.

Proposed Synthetic Workflow

The most plausible synthetic route involves the selective protection of one amino group in 4-methyl-1,3-phenylenediamine, or more practically, the reduction of a nitro group on a Boc-protected aniline. The latter is often preferred for better control of regioselectivity.

Caption: Proposed synthesis of the target compound.

Experimental Protocol: Synthesis via Nitro Reduction

This protocol is a representative procedure adapted from the synthesis of structurally similar compounds.[7][8]

Step 1: Boc Protection of 2-Methyl-5-nitroaniline

-

To a solution of 2-methyl-5-nitroaniline (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base like triethylamine (TEA, 1.5 eq.) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq.).

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq.) in the same solvent dropwise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield tert-butyl (4-methyl-3-nitrophenyl)carbamate.

Step 2: Reduction of the Nitro Group

-

Dissolve the tert-butyl (4-methyl-3-nitrophenyl)carbamate (1.0 eq.) in a solvent such as ethanol (EtOH) or methanol (MeOH).

-

Add a reducing agent. A common and effective method is catalytic hydrogenation using 10% Palladium on carbon (Pd/C) under a hydrogen atmosphere. Alternatively, chemical reduction using iron powder and ammonium chloride in aqueous ethanol can be employed.

-

Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

-

If using Pd/C, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

The product can be purified by recrystallization or column chromatography to yield tert-butyl (3-amino-4-methylphenyl)carbamate.

Safety and Handling

According to the Safety Data Sheet (SDS) for this compound, it should be handled with care in a well-ventilated area.[9]

-

Hazard Statements: May cause respiratory irritation.[9]

-

Precautionary Measures:

-

If inhaled, move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[9]

-

In case of skin contact, wash off with soap and plenty of water.[9]

-

In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes.[9]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[10][11]

-

Store in a tightly closed container in a dry and well-ventilated place.[12]

-

Reactivity and Applications in Drug Development